molecular formula C23H19NO3 B3558057 ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate

ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate

Cat. No. B3558057
M. Wt: 357.4 g/mol
InChI Key: PEKHDMHLDCARSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate, also known as EHA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EHA is a derivative of benzoquinoline and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate in cancer cells involves the inhibition of cell proliferation and induction of apoptosis. This compound has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. In addition, this compound has been found to activate the mitochondrial apoptotic pathway, leading to the release of cytochrome c and activation of caspases.
Biochemical and Physiological Effects:
This compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. It has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, this compound has been shown to have a low toxicity profile in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the need for further studies to determine the optimal concentration and conditions for its use in various applications.

Future Directions

For research on ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate include investigating its potential applications in drug delivery, as well as its effects on other diseases such as neurodegenerative disorders. In addition, further studies are needed to determine the optimal conditions for the use of this compound in various applications, such as cancer treatment and metal ion detection.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory properties, and metal ion detection. Its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis, and it has been found to have antioxidant properties and a low toxicity profile. While there are advantages and limitations to its use in lab experiments, further research is needed to determine its optimal conditions and potential applications in drug delivery and other diseases.

Scientific Research Applications

Ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 2-[3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-2-27-22(26)14-17-13-21(16-7-10-18(25)11-8-16)24-20-12-9-15-5-3-4-6-19(15)23(17)20/h3-13,25H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKHDMHLDCARSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
Reactant of Route 2
ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
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ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
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ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
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ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
Reactant of Route 6
ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.